molecular formula C14H15N5O6S2 B589943 Cefdinir Impurity 4 CAS No. 178422-45-2

Cefdinir Impurity 4

Cat. No.: B589943
CAS No.: 178422-45-2
M. Wt: 413.4 g/mol
InChI Key: DKFLDACXFQGVEO-UFWORHAWSA-N
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Description

Cefdinir Impurity 4 is a byproduct found in the bulk drug of Cefdinir, a third-generation cephalosporin antibiotic. Cefdinir is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it effective in treating various infections such as bronchitis, pneumonia, and skin infections . Impurities in pharmaceutical compounds like Cefdinir are critical to identify and characterize to ensure drug safety and efficacy.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Cefdinir Impurity 4 are not well-studied. As an impurity of Cefdinir, it may share some biochemical properties with the parent compound. Cefdinir has been shown to be effective against organisms that are resistant to first-line cephalosporin therapy due to the production of beta-lactamase enzymes

Molecular Mechanism

Cefdinir, the parent compound, is known to exert its effects by inhibiting cell wall synthesis via binding to penicillin-binding proteins

Preparation Methods

The preparation of Cefdinir Impurity 4 involves the synthesis of Cefdinir itself, during which impurities can form. The synthetic route for Cefdinir includes the reaction of 7-aminocephalosporanic acid with various reagents to form the desired cephalosporin structure. The reaction conditions typically involve the use of solvents like acetonitrile and methanol, and reagents such as tetramethyl ammonium hydroxide . Industrial production methods often employ high-performance liquid chromatography (HPLC) to isolate and purify the impurities, including this compound .

Chemical Reactions Analysis

Cefdinir Impurity 4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur under stress conditions, leading to the formation of various degradation products.

    Reduction: Reduction reactions can alter the functional groups present in the impurity.

    Substitution: Substitution reactions can occur at different positions on the cephalosporin ring, leading to structural changes. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Scientific Research Applications

Cefdinir Impurity 4 has several scientific research applications:

Comparison with Similar Compounds

Cefdinir Impurity 4 can be compared with other impurities found in cephalosporin antibiotics, such as:

Properties

CAS No.

178422-45-2

Molecular Formula

C14H15N5O6S2

Molecular Weight

413.4 g/mol

IUPAC Name

2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid

InChI

InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8+

InChI Key

DKFLDACXFQGVEO-UFWORHAWSA-N

SMILES

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N

Isomeric SMILES

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)/C(=N/O)/C3=CSC(=N3)N

Canonical SMILES

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N

Synonyms

[2RS-[2α[RS*(Z)],5β]]-α-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-1,2,5,7-tetrahydro-5-methyl-7-oxo-4H-furo[3,4-d][1,3]thiazine-2-acetic Acid; 

Origin of Product

United States

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